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  • Product: Benzyltrimethylammonium fluoride hydrate
  • CAS: 127582-36-9

Core Science & Biosynthesis

Foundational

Physicochemical Dynamics and Synthetic Utility of Benzyltrimethylammonium Fluoride Hydrate: A Technical Guide

Executive Summary In advanced organic synthesis and drug development, the selection of a fluoride source can dictate the success or failure of a synthetic route. Traditional inorganic fluorides (such as KF or NaF) freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the selection of a fluoride source can dictate the success or failure of a synthetic route. Traditional inorganic fluorides (such as KF or NaF) frequently fail in non-aqueous media due to profound insolubility and the harsh thermal conditions required to force their reactivity. Benzyltrimethylammonium fluoride hydrate (BTAF hydrate) emerges as a highly efficient, organic-soluble alternative. By pairing a bulky organic cation with a nucleophilic fluoride anion, BTAF hydrate bridges the critical gap between phase compatibility and reaction mildness, acting as a reliable reagent for deprotections, multicomponent catalysis, and the generation of strained intermediates.

Structural and Physicochemical Profiling

Understanding the physical properties of BTAF hydrate is critical for predicting its behavior in complex reaction matrices. Unlike tetrabutylammonium fluoride (TBAF)—which is notoriously difficult to maintain in a truly anhydrous state without undergoing Hofmann elimination—BTAF is commercially available and highly stable in its monohydrate form ([C₆H₅CH₂N(CH₃)₃]F·H₂O)[1].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Practical Implication
Chemical Name Benzyltrimethylammonium fluoride hydrateThe bulky cation shields the fluoride, enabling true organic solubility[1].
CAS Number 127582-36-9Specific to the stable hydrate form, ensuring reproducible sourcing[1].
Molecular Formula C₁₀H₁₈FNOIncludes the critical water molecule that stabilizes the crystal lattice[1].
Molecular Weight 187.26 g/mol Provides a reliable, weighable mass for precise stoichiometric additions[2].
Melting Point 181–183 °CHigh thermal stability allows its use in heated reflux conditions[1].
Appearance White to off-white crystalline solidEasy to handle, transfer, and weigh compared to viscous liquid reagents[1].
Solubility Profile Soluble in H₂O, MeOH, EtOH, DMSO, DMF; Insoluble in hexaneAllows homogeneous reactions in polar aprotic and protic solvents[1].

Mechanistic Causality in Organic Media

The utility of BTAF hydrate stems from its precise physicochemical balance. The benzyltrimethylammonium cation effectively disrupts the tight ion-pairing typically seen in inorganic fluorides. This dissociation renders the fluoride ion highly nucleophilic in polar organic solvents like DMSO or DMF[1].

Silyl Ether Deprotection Dynamics: Silyl ethers (e.g., TBS, TBDMS, TMS) are ubiquitous protecting groups in complex molecule assembly. BTAF hydrate cleaves these groups under exceptionally mild conditions that preserve sensitive functional groups[1]. The causality here is fundamentally thermodynamic: the formation of a strong silicon-fluorine bond provides the driving force for the cleavage of the oxygen-silicon bond, expelling the deprotected alcohol[3].

Pathway S1 Silyl Ether Substrate S3 Pentacoordinate Silicon Transition State S1->S3 Nucleophilic Attack S2 BTAF Hydrate (F⁻ Donor) S2->S3 F⁻ Transfer S4 Deprotected Alcohol (Target) S3->S4 O-Si Bond Cleavage S5 Fluorosilane (Thermodynamic Sink) S3->S5 Byproduct Expulsion

Mechanistic pathway of BTAF-mediated silyl ether deprotection.

Advanced Synthetic Applications

Beyond simple deprotections, BTAF hydrate serves as a versatile catalyst and reagent in advanced synthetic methodologies:

  • Multicomponent Hantzsch Synthesis: BTAF hydrate acts as a mild base and catalyst in the one-pot synthesis of 1,4-dihydropyridines. Utilizing just 0.5–2 mol% catalyst loading in ethanol at 60 °C, it promotes the condensation of aldehydes, β-ketoesters, and ammonia sources without triggering harsh side reactions, affording yields up to 92%[4].

  • Anti-Bredt Olefin (ABO) Generation: In the synthesis of highly strained intermediates, BTAF has been historically evaluated as a fluoride source to trigger the desilylation of silyl (pseudo)halide precursors, leading to the in situ generation and subsequent trapping of transient ABOs[5].

  • Carbamoyl Fluoride Cross-Coupling: BTAF acts as a crucial catalytic fluoride source in the base-free cross-coupling of carbamoyl fluorides to silylated nucleophiles. The transmetallation step generates a fluorosilane byproduct, pushing the reaction forward thermodynamically without the need for additional basic reagents[3].

Self-Validating Experimental Protocols

In drug development, reproducibility is non-negotiable. The following protocols are designed as self-validating systems, incorporating real-time feedback mechanisms to ensure synthetic success.

Protocol A: Mild Silyl Ether Cleavage
  • Preparation: Dissolve 1.0 mmol of the silyl-protected substrate in 5 mL of anhydrous DMF.

  • Reagent Addition: Add 1.2 mmol (approx. 225 mg) of1[1]. Causality: The 0.2 mmol excess compensates for trace moisture that might competitively hydrogen-bond with the fluoride, ensuring complete conversion.

  • Self-Validation (Monitoring): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with a suitable solvent (e.g., 20% EtOAc in Hexane). The reaction is validated when the high-Rf spot (non-polar silyl ether) completely disappears, replaced by a lower-Rf spot (polar free alcohol).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The bulky BTAF salts will partition cleanly into the aqueous layer, ensuring high purity of the organic extract.

Protocol B: BTAF-Catalyzed Hantzsch 1,4-Dihydropyridine Synthesis
  • Component Mixing: In a round-bottom flask, combine 1.0 mmol of aromatic aldehyde, 2.0 mmol of ethyl acetoacetate, and 1.2 mmol of ammonium acetate in 5 mL of ethanol.

  • Catalyst Introduction: Add 2 mol% of 4[4].

  • Thermal Activation: Stir the mixture at 60 °C for 2–4 hours.

  • Self-Validation (Visual): As the reaction progresses, the homogeneous solution will begin to precipitate the highly crystalline 1,4-dihydropyridine product. The visual onset of heavy precipitation serves as a physical indicator of successful conversion.

  • Isolation: Cool to room temperature, filter the precipitate, and wash with cold ethanol to achieve isolated yields typically >90%[4].

Protocol P1 Aldehyde + β-Ketoester + Ammonia Source P2 Add BTAF Hydrate (0.5-2 mol%) P1->P2 P3 Condensation in EtOH (60°C, 2-4 hrs) P2->P3 P4 In-Process Validation (TLC / Visual Precipitate) P3->P4 P4->P3 Incomplete (Iterate) P5 1,4-Dihydropyridine (Yield >90%) P4->P5 Complete Conversion

Self-validating workflow for BTAF-catalyzed Hantzsch synthesis.

Handling, Storage, and Safety Parameters

BTAF hydrate is highly hygroscopic, readily absorbing atmospheric moisture to form its stable hydrate[1].

  • Storage Causality: It must be stored in tightly sealed, desiccated containers at room temperature. Excessive moisture exposure can lead to clumping and alter the effective molar mass, which will directly throw off stoichiometric calculations in sensitive reactions[1].

  • Safety Profile: The compound is classified as an irritant (GHS Warning). It causes skin and eye irritation and may irritate the respiratory tract if inhaled as dust[1]. Proper PPE (nitrile gloves, safety goggles) and handling within a certified fume hood are mandatory to maintain operator safety and sample integrity.

References

  • Grokipedia: Benzyltrimethylammonium fluoride. 1

  • ResearchGate: Benzyltrimethylammoniumfluoride Hydrate: An Efficient Catalyst for One-Pot Synthesis of Hantzsch 1,4-Dihydropyridines and Their Aromatization. 4

  • NIH PMC: A solution to the anti-Bredt olefin synthesis problem. 5

  • YorkSpace: The Synthesis and Reactivity of Carbamoyl Fluorides. 3

  • PubChem: Benzenemethanaminium, N,N,N-trimethyl-, fluoride, hydrate. 2

Sources

Exploratory

Unveiling the Mechanism of Action of Benzyltrimethylammonium Fluoride (BTAF) in Organic Synthesis

A Senior Application Scientist’s Guide to Mechanistic Pathways, Hydration Dynamics, and Self-Validating Protocols Introduction: The Strategic Role of BTAF In the landscape of organic synthesis, the controlled delivery of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Mechanistic Pathways, Hydration Dynamics, and Self-Validating Protocols

Introduction: The Strategic Role of BTAF

In the landscape of organic synthesis, the controlled delivery of fluoride ions is a persistent challenge. While inorganic fluorides (like KF or CsF) suffer from poor solubility in organic solvents, and tetrabutylammonium fluoride (TBAF) is often excessively hygroscopic and sterically encumbered, Benzyltrimethylammonium fluoride (BTAF) emerges as a highly tunable, organic-soluble alternative[1].

Commercially available primarily as a hydrate (CAS 127582-36-9), BTAF consists of a lipophilic benzyltrimethylammonium cation paired with a fluoride anion[1],[2]. As an application scientist, I frequently select BTAF over TBAF when a reaction requires a delicate balance between nucleophilicity and mild basicity, particularly in complex molecule assembly where sensitive functional groups must be preserved.

The Hydration Paradox and Physicochemical Profile

A critical failure point in scaling fluoride-mediated reactions is the misunderstanding of hydration states. "Naked" (anhydrous) fluoride is exceptionally basic. If introduced to substrates with β-hydrogens, it will preferentially trigger E2 eliminations rather than the desired S_N2 substitutions[3].

BTAF is inherently hygroscopic and is stabilized by hydrogen bonding between the fluoride ions and water molecules[4]. This hydration dampens the basicity of the fluoride ion while preserving sufficient nucleophilicity to attack highly electrophilic centers, such as silicon[4]. Attempts to rigorously dry BTAF (e.g., heating to 200 °C under vacuum) often lead to diminished yields in nucleophilic fluorination due to competing elimination pathways or thermal degradation via Hofmann elimination[5].

Table 1: Comparative Analysis of Quaternary Ammonium Fluorides

To guide reagent selection, the following table summarizes the physicochemical properties of common fluoride sources:

ReagentCation BulkinessTypical Hydration StateRelative BasicityPrimary Synthetic Application
BTAF Moderate (Benzyl + 3x Methyl)MonohydrateModerateMild desilylation, phase-transfer, Hantzsch synthesis
TBAF High (4x Butyl)Trihydrate / THF SolutionHighGeneral deprotection, strong base catalysis
TMAF Low (4x Methyl)TetrahydrateLowCross-coupling, specific fluorinations
TASF High (Sulfonium-based)AnhydrousVery LowAnhydrous nucleophilic fluorination

Core Mechanisms of Action

Fluoride-Driven Desilylation (Deprotection)

Silyl ethers (e.g., TBS, TMS) are ubiquitous protecting groups for hydroxyl functionalities. BTAF efficiently cleaves these groups under mild conditions[1]. The causality behind this reaction is purely thermodynamic: the formation of the silicon-fluorine (Si-F) bond is approximately 30 kcal/mol stronger than the silicon-oxygen (Si-O) bond it replaces[4].

Mechanistically, the solvated fluoride anion executes a nucleophilic attack on the electrophilic silicon center, generating a hypervalent, pentacoordinate silicon transition state[4]. This intermediate collapses, expelling the alkoxide leaving group, which is subsequently protonated by the hydration sphere of the BTAF.

Mechanism A BTAF Hydrate [BnNMe3]⁺ F⁻ · xH₂O C Solvated Fluoride Anion (F⁻) A->C Dissociation in THF B Silyl Ether Substrate (R-O-SiR'₃) D Pentacoordinate Silicon Transition State B->D C->D Nucleophilic Attack E Si-F Bond Formation (Thermodynamic Sink) D->E Cleavage of Si-O Bond F Deprotected Alcohol (R-OH) E->F Protonation

Mechanistic logic of BTAF-mediated silyl ether cleavage driven by Si-F thermodynamics.

Base Catalysis in Multicomponent Reactions

Beyond acting as a nucleophile, BTAF hydrate serves as a highly efficient, mild base catalyst. A prime example is its use in the one-pot synthesis of Hantzsch 1,4-dihydropyridines[1],[6]. The basicity of the hydrated fluoride ion deprotonates the active methylene of β-ketoesters, initiating a Knoevenagel condensation with an aldehyde, followed by Michael addition and cyclization[6].

Table 2: Quantitative Reaction Parameters for BTAF-Mediated Transformations

Understanding the quantitative boundaries of BTAF is essential for protocol design. The data below synthesizes the operational parameters across various reaction types:

Reaction TypeCatalyst/Reagent LoadingSolvent & TempYield RangeKey Quantitative Metric
Hantzsch 1,4-Dihydropyridine Synthesis 0.5–2 mol%Ethanol, 60 °CUp to 92%[1]High atom economy, low catalyst loading
Aromatization to Pyridines 10 mol%DMSO, 120 °C85–95%[1]Complete oxidation
Nucleophilic Fluorination 1.0 - 2.0 equivTHF, Reflux24–67%[5]High dependence on hydration state
Silyl Ether Deprotection 1.1 - 1.5 equivTHF, 25 °C>90%Thermodynamic driving force (ΔH ≈ -30 kcal/mol)[4]

Self-Validating Experimental Protocols

Trustworthiness in organic synthesis relies on self-validating systems—protocols that contain built-in checkpoints to confirm success before proceeding to the next step. Below are two field-proven methodologies utilizing BTAF.

Protocol 1: Chemoselective Cleavage of TBS Ethers

Causality: THF is chosen to solubilize both the lipophilic substrate and the BTAF hydrate. A slight excess (1.2 equiv) of BTAF ensures complete conversion without inducing base-catalyzed side reactions (e.g., epimerization of adjacent stereocenters).

  • Substrate Preparation: Dissolve the TBS-protected alcohol (1.0 mmol) in anhydrous THF (5.0 mL) under an inert atmosphere.

  • Reagent Addition: Add BTAF hydrate (1.2 mmol, 224 mg) in one portion. The mixture should remain homogeneous.

  • Self-Validation (Reaction Monitoring): After 30 minutes, perform TLC analysis (Hexanes/EtOAc). Validation Check: The disappearance of the high-Rf silyl ether spot and the appearance of a lower-Rf, UV-active (or stainable) free alcohol spot confirms the Si-O bond cleavage.

  • Quench: Add saturated aqueous NH₄Cl (5.0 mL) to protonate any remaining alkoxides and neutralize the fluoride.

  • Workup: Extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: BTAF-Catalyzed One-Pot Hantzsch Synthesis

Causality: Utilizing BTAF as a catalyst (rather than a stoichiometric reagent) in ethanol leverages its mild basicity to drive the multicomponent condensation while avoiding the harsh conditions of traditional inorganic bases[6].

  • Reagent Mixing: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (5.0 mL).

  • Catalyst Addition: Add BTAF hydrate (0.02 mmol, 2 mol%).

  • Heating: Stir the mixture at 60 °C for 1–2 hours.

  • Self-Validation (Visual Confirmation): Validation Check: As the reaction proceeds, the highly crystalline 1,4-dihydropyridine product will begin to precipitate directly out of the warm ethanol solution. The formation of this solid is a real-time indicator of reaction success[6].

  • Isolation: Cool the mixture to room temperature, filter the precipitate, and wash with cold ethanol to afford the spectroscopically pure product.

Workflow S1 1. Reagent Mixing Aldehyde + β-Ketoester S2 2. BTAF Addition (Catalytic Mild Base) S1->S2 S3 3. Condensation & Cyclization S2->S3 S4 4. Visual Validation (Product Precipitation) S3->S4 S5 5. Filtration & Spectroscopic QA S4->S5

Self-validating experimental workflow for BTAF-catalyzed Hantzsch synthesis.

References

  • Source: grokipedia.
  • Source: smolecule.
  • Source: wikipedia.
  • Source: rsc.
  • Source: connectsci.
  • Source: researchgate.
  • Source: acs.

Sources

Foundational

Crystallographic Insights into Benzyltrimethylammonium Fluoride Hydrate: Structural Dynamics, Hydration, and Catalytic Efficacy

Target Audience: Researchers, structural chemists, and drug development professionals. Executive Summary Benzyltrimethylammonium fluoride hydrate (BTAF·xH₂O) is a highly versatile quaternary ammonium salt, widely utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals.

Executive Summary

Benzyltrimethylammonium fluoride hydrate (BTAF·xH₂O) is a highly versatile quaternary ammonium salt, widely utilized as a "naked" fluoride source for nucleophilic fluorination and as a potent phase-transfer catalyst in organic synthesis. However, its hygroscopic nature presents unique challenges for crystallographic characterization. This whitepaper dissects the structural chemistry of BTAF hydrate, exploring how its hydration sphere governs both its crystal lattice stability and its catalytic efficacy. By analyzing its supramolecular co-crystals and detailing a self-validating X-ray diffraction (XRD) protocol, this guide provides actionable insights for researchers working with highly hygroscopic quaternary ammonium fluorides.

The Structural Chemistry of Quaternary Ammonium Fluorides

The utility of BTAF stems from the nucleophilicity and basicity of the fluoride ion. In a strictly anhydrous environment, the fluoride ion is a highly reactive "naked" nucleophile. However, anhydrous quaternary ammonium fluorides are notoriously unstable, often undergoing spontaneous Hofmann elimination to yield alkenes and tertiary amines .

The presence of a hydration sphere (typically forming a monohydrate or sesquihydrate) is not merely an impurity; it is a critical structural stabilizer. The water molecules form a robust hydrogen-bonding network with the fluoride anion ( F−⋯H2​O ), attenuating its extreme basicity just enough to prevent the degradation of the benzyltrimethylammonium cation, while preserving its ability to act as a catalyst or mild base.

In catalytic applications, such as the solvent-free one-pot synthesis of Hantzsch 1,4-dihydropyridines (a privileged pharmacophore in cardiovascular drugs), the hydration state of BTAF dictates the reaction kinetics. The bound water facilitates proton shuttling during the condensation of aldehydes, ethyl acetoacetate, and ammonium acetate, proving that the crystal's hydration network directly translates to its solution-phase or solvent-free reactivity .

Crystallographic Data & Supramolecular Assemblies

Isolating a single crystal of pure BTAF hydrate is exceptionally difficult due to its deliquescent nature. Consequently, the most reliable crystallographic data for BTAF is obtained by trapping it within a supramolecular co-crystal or salt complex.

A definitive example is the reaction of BTAF with bis-ninhydrin resorcinol. In this system, BTAF acts as a base, deprotonating the hemiketal hydroxyl group of the ligand. The resulting structure is a supramolecular dimeric entity stabilized by negative charge-assisted hydrogen bonds (–CAHB), with the benzyltrimethylammonium acting as the counter-ion in the crystal lattice .

Quantitative Data Presentation

The crystallographic parameters of the resulting BTAF-vasarene sesquihydrate complex provide a blueprint for how the benzyltrimethylammonium cation packs within a triclinic lattice.

Table 1: Crystallographic Parameters of the BTAF-Vasarene Supramolecular Dimer

Crystallographic ParameterValue
Crystal System Triclinic
Space Group P-1
Temperature 173 K
Unit Cell Dimension a 10.934 (2) Å
Unit Cell Dimension b 11.088 (2) Å
Unit Cell Dimension c 12.402 (2) Å
Angle α 102.873 (3)°
Angle β 106.083 (3)°
Angle γ 95.548 (3)°
Volume (V) 1388.0 (4) ų
Z (Molecules per unit cell) 1
Radiation Type Mo Kα (λ = 0.71073 Å)

Data derived from the single-crystal XRD analysis of the BTAF-stabilized [O—H—O]⁻ dimeric structure.

Experimental Workflow: XRD of Hygroscopic BTAF Complexes

To successfully obtain crystallographic data from BTAF-derived complexes, the experimental protocol must account for the rapid absorption of atmospheric moisture. The following methodology is designed as a self-validating system , ensuring that each step confirms the success of the previous one.

Step-by-Step Methodology
  • Sample Preparation & Dissolution (Glovebox Recommended):

    • Action: Dissolve the target organic ligand (e.g., 0.7 mmol of bis-ninhydrin resorcinol) in 10 mL of hot ethanol containing trace amounts of water.

    • Action: Separately dissolve BTAF·xH₂O (1.4 mmol) in 2 mL of hot ethanol.

    • Causality: Hot ethanol is selected because it balances the solubility of the highly polar BTAF salt and the organic ligand, while the trace water maintains the necessary hydration sphere of the fluoride ion to prevent degradation.

  • Supramolecular Complexation:

    • Action: Add the BTAF solution dropwise to the ligand solution under continuous stirring.

    • Validation Checkpoint 1: An immediate color shift (e.g., to intense yellow) must be observed. This visually validates that the fluoride ion has successfully acted as a base, deprotonating the ligand to initiate complexation.

  • Controlled Crystallization:

    • Action: Allow the solution to stand undisturbed at room temperature (20-25 °C) for 24 hours. Slow evaporation of the ethanol induces supersaturation and crystal nucleation.

  • Crystal Harvesting (Critical Step):

    • Action: Submerge the crystallization vessel's yield immediately into a drop of inert perfluorinated polyether oil (e.g., Fomblin® Y).

    • Causality: The perfluorinated oil acts as an impermeable hydrophobic barrier. Without it, the BTAF complex would absorb atmospheric moisture within seconds, destroying the crystal lattice and rendering diffraction impossible.

    • Validation Checkpoint 2: Examine the crystal under polarized light. Sharp extinction every 90° validates that the crystal is a single domain and suitable for diffraction.

  • Cryogenic Mounting & Data Collection:

    • Action: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) onto a MiTeGen loop and transfer it to the diffractometer.

    • Action: Immediately bathe the crystal in a nitrogen cryostream set to 173 K.

    • Causality: Cooling to 173 K is non-negotiable. It arrests the thermal motion of the highly disordered water molecules inherent to the hydrate, significantly improving high-angle diffraction intensities and preventing X-ray-induced radical damage.

  • Phase Phasing & Refinement:

    • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., SHELXL).

    • Validation Checkpoint 3: An R₁ factor of < 0.05 and a flat residual electron density map validate the correct assignment of the hydration network and the benzyltrimethylammonium counter-ions.

Workflow Visualization

BTAF_XRD_Workflow S1 Ligand & BTAF Dissolution (Hot EtOH) S2 Supramolecular Complexation S1->S2 S3 Slow Evaporation (24h, Room Temp) S2->S3 S4 Perfluorinated Oil Harvesting S3->S4 S5 Cryostream XRD (173 K, Mo Kα) S4->S5 S6 SHELXT/SHELXL Structural Refinement S5->S6

Workflow for the crystallization and X-ray diffraction analysis of hygroscopic BTAF complexes.

Conclusion

The crystallographic characterization of benzyltrimethylammonium fluoride hydrate is a masterclass in handling delicate, moisture-sensitive supramolecular systems. By understanding the causality behind its hydration state—specifically how water stabilizes the fluoride ion against Hofmann elimination—researchers can better harness BTAF as a catalyst in complex organic syntheses. The protocols and structural parameters outlined in this guide provide a robust framework for isolating, preserving, and analyzing this highly reactive phase-transfer catalyst.

References

  • Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Benzyltrimethylammoniumfluoride Hydrate: An Efficient Catalyst for One-Pot Synthesis of Hantzsch 1,4-Dihydropyridines and Their Aromatization.Letters in Organic Chemistry.
  • Bis(benzyltrimethylammonium) bis[(4SR,12SR,18RS,26RS)-4,18,26-trihydroxy-12-oxido-13,17-dioxaheptacyclo[14.10.0.03,14.04,12.06,11.018,26.019,24]hexacosa-1,3(14),6,8,10,15,19,21,23-nonaene-5,25-dione] sesquihydrate: dimeric structure formation via [O—H—O]− negative charge-assisted hydrogen bonds (–CAHB) with benzyltrimethylammonium counter-ions. Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

Exploratory

Benzyltrimethylammonium Fluoride Hydrate (CAS 168725-14-2): A Comprehensive Material Safety and Application Guide for Advanced Organic Synthesis

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Causality in Reagent Selection In modern organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Causality in Reagent Selection

In modern organic synthesis and drug development, the selective cleavage of silicon-oxygen bonds and the generation of highly strained reactive intermediates require precise control over nucleophilicity and basicity. While Tetrabutylammonium fluoride (TBAF) is the ubiquitous choice for fluoride-mediated reactions, its extreme hygroscopicity and tendency to undergo Hofmann elimination to form basic tributylamine often lead to undesired side reactions.

Benzyltrimethylammonium fluoride hydrate (BTMAF, CAS 168725-14-2) emerges as a superior alternative. By replacing the tetrabutyl chains with a benzyltrimethyl scaffold, BTMAF offers a highly organic-soluble, mild, and selective fluoride donor 1. It acts not only as a deprotecting agent but also as a critical catalyst in multicomponent reactions and the generation of transient species like anti-Bredt olefins (ABOs) 2 and benzynes3. This whitepaper synthesizes the material safety data, physicochemical properties, and field-proven protocols for deploying BTMAF in complex molecular assemblies.

Material Safety & Physicochemical Data (MSDS/SDS)

To ensure self-validating safety systems in the laboratory, personnel must understand the physical limits and hazard profile of BTMAF. The compound is classified as a severe irritant and requires stringent handling protocols.

Quantitative Data Summary
Property / ParameterSpecification / Data
Chemical Name Benzyltrimethylammonium fluoride hydrate
CAS Registry Number 168725-14-2
Molecular Formula [C₆H₅CH₂N(CH₃)₃]F · xH₂O
Molecular Weight 187.26 g/mol (for the monohydrate) 1
Appearance White to off-white crystalline solid 1
Melting Point 181 – 183 °C 1
Solubility Profile Highly soluble in H₂O, Methanol, DMSO, THF 1
WGK Classification WGK 3 (High water-endangering potential) 1
Hazard Identification & Handling Logic

BTMAF acts as a mild base and a highly active nucleophile. Its safety profile is dictated by the quaternary ammonium cation and the fluoride anion.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation 1.

  • Causality in Storage: Because the fluoride ion is highly electronegative, it readily forms strong hydrogen bonds with atmospheric moisture. While sold as a hydrate, excessive moisture absorption will drastically reduce its nucleophilic efficacy (due to the tight hydration sphere around the F⁻ ion). Protocol: Store in a tightly sealed desiccator under an inert atmosphere (Argon/Nitrogen) at room temperature.

  • First Aid Validation: In case of skin contact, immediate washing with copious amounts of water is required. Unlike hydrofluoric acid (HF), BTMAF does not typically require calcium gluconate gel for minor exposures due to its organic salt nature, but standard quaternary ammonium decontamination protocols must be strictly followed.

Mechanistic Utility & Reaction Pathways

Generation of Highly Strained Intermediates (ABOs and Benzynes)

The synthesis of anti-Bredt olefins (ABOs) and benzynes has historically been plagued by harsh conditions that destroy complex functional groups. BTMAF serves as an ideal trigger for the 1,2-elimination of silyl (pseudo)halides 2. The thermodynamic driving force is the formation of a highly stable silicon-fluorine bond, which cleanly generates the strained intermediate in situ for immediate trapping by a diene (e.g., anthracene or cyclohexene) 2.

ABO_Pathway A Silyl (Pseudo)halide Precursor B BTMAF (Fluoride Source) [Nucleophilic Attack] A->B + F⁻ C Transient Anti-Bredt Olefin (ABO) / Benzyne B->C 1,2-Elimination (-Fluorosilane) E Cycloadduct (Isolated Product) C->E Cycloaddition D Trapping Agent (e.g., Anthracene) D->E In situ trapping

Caption: Mechanistic pathway of BTMAF-mediated anti-Bredt olefin generation and trapping.

Multicomponent Catalysis: Hantzsch 1,4-Dihydropyridines

BTMAF hydrate functions as a highly efficient, cost-effective catalyst for the one-pot synthesis of Hantzsch 1,4-dihydropyridines 4. The mild basicity of the fluoride ion, combined with the hydrogen-bonding network provided by the hydrate, activates the enolizable substrates (β-ketoesters) without causing base-catalyzed degradation of the aromatic aldehydes 1.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can ensure reaction fidelity before proceeding to subsequent steps.

Workflow 1: Mild Deprotection of Silyl Ethers (TBS/TMS)

Causality for Choice: BTMAF is chosen over TBAF when the substrate contains base-sensitive functional groups (e.g., epoxides, esters) that might be cleaved by the strongly basic impurities present in commercial TBAF solutions 1.

  • Preparation: Dissolve the silyl-protected alcohol (1.0 equiv) in anhydrous THF (0.1 M concentration) under an argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Logic: Fluoride attack on silicon is highly exothermic; cooling prevents thermal degradation of the resulting alkoxide.

  • Reagent Addition: Add BTMAF hydrate (1.1 to 1.5 equiv) in a single portion.

  • Validation Checkpoint 1 (Monitoring): Stir the reaction while allowing it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc). The disappearance of the high-Rf starting material and the appearance of a lower-Rf spot (free alcohol) validates the progression.

  • Quenching: Once LC-MS confirms >95% conversion, quench the reaction by adding saturated aqueous NH₄Cl. Logic: The mildly acidic NH₄Cl buffers the basic alkoxide intermediate, preventing unwanted acyl migrations or epimerization.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Deprotection_Workflow Step1 1. Substrate Preparation Dissolve silyl ether in THF Step2 2. Reagent Addition Add BTMAF (1.1 - 1.5 eq) at 0 °C Step1->Step2 Step3 3. Reaction Monitoring Stir at RT, monitor via TLC/LC-MS Step2->Step3 Step4 4. Quenching Add saturated aqueous NH4Cl Step3->Step4 Full Conversion Confirmed Step5 5. Extraction & Purification Extract with EtOAc, dry, column Step4->Step5

Caption: Step-by-step experimental workflow for BTMAF-mediated silyl ether deprotection.

Workflow 2: Solvent-Free Synthesis of Hantzsch 1,4-Dihydropyridines

Causality for Choice: Utilizing BTMAF under solvent-free conditions adheres to green chemistry principles, maximizing atom economy and utilizing the hydrate's intrinsic moisture to facilitate the multi-component condensation 4.

  • Mixing: In a mortar or a sealed reaction vial, combine an aromatic aldehyde (1.0 equiv), ethyl acetoacetate (2.0 equiv), and an ammonia source such as ammonium acetate (1.2 equiv).

  • Catalyst Loading: Add BTMAF hydrate (0.5–2 mol%). Logic: The low catalyst loading is sufficient because BTMAF acts purely to activate the enolizable β-ketoester via hydrogen bonding and mild deprotonation.

  • Thermal Activation: Heat the neat mixture to 60 °C.

  • Validation Checkpoint: The reaction mixture will solidify as the 1,4-dihydropyridine product forms. Take a small aliquot, dissolve in CDCl₃, and verify the presence of the characteristic C4-H proton singlet (~5.0 ppm) via ¹H NMR 4.

  • Purification: Wash the solid mass with cold water and recrystallize from hot ethanol to afford the pure product.

References

  • Grokipedia: Benzyltrimethylammonium fluoride Source: Grokipedia URL:[Link]

  • Benzyltrimethylammoniumfluoride Hydrate: An Efficient Catalyst for One-Pot Synthesis of Hantzsch 1,4-Dihydropyridines and Their Aromatization Source: ResearchGate URL:[Link]

  • A solution to the anti-Bredt olefin synthesis problem Source: PubMed Central (PMC) - NIH URL:[Link]

  • Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination Source: Australian Journal of Chemistry (ConnectSci) URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Art of Fluorination: A Detailed Guide to the Synthesis of Organofluorine Compounds Using Benzyltrimethylammonium Fluoride

For Researchers, Scientists, and Drug Development Professionals The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can dramatically improve the efficacy and pharmacokinetic profile of bioactive compounds.[1][2][3] This guide provides an in-depth exploration of benzyltrimethylammonium fluoride (BTMAF), a versatile and increasingly popular reagent for the nucleophilic fluorination of organic compounds. We will delve into its properties, advantages, and provide detailed protocols for its application in key synthetic transformations.

The Rise of Benzyltrimethylammonium Fluoride (BTMAF) in Fluorination Chemistry

While a variety of fluorinating agents are available, ranging from gaseous fluorine to electrophilic N-F reagents, nucleophilic fluoride sources offer distinct advantages in terms of safety, selectivity, and cost-effectiveness.[4][5] Among the quaternary ammonium fluorides, which provide a soluble and highly reactive source of fluoride ions in organic solvents, benzyltrimethylammonium fluoride (BTMAF) has emerged as a compelling alternative to the more commonly used tetrabutylammonium fluoride (TBAF).

Physicochemical Properties and Advantages of BTMAF

BTMAF is a quaternary ammonium salt consisting of a benzyltrimethylammonium cation and a fluoride anion.[6][7] It is typically available as a stable, white to off-white crystalline solid in its hydrated form.[6][7]

PropertyBenzyltrimethylammonium Fluoride (BTMAF)
Chemical Formula [C₆H₅CH₂N(CH₃)₃]F
Appearance White to off-white crystalline solid[6]
Solubility Soluble in polar solvents like water, methanol, and DMSO[6]
Key Advantages - Higher thermal stability compared to TBAF. - Reduced tendency for Hofmann elimination side reactions. - Acts as a phase-transfer catalyst.[6] - The hydrated form can be advantageous in certain reactions.

The primary advantage of BTMAF over TBAF lies in its enhanced thermal stability and reduced propensity to undergo Hofmann elimination, a common side reaction with TBAF that can lead to the formation of tributylamine and butene, complicating purification and reducing yields.[8] This stability makes BTMAF a more robust and reliable reagent, particularly for reactions requiring elevated temperatures.

Preparation and Handling of BTMAF

BTMAF can be prepared in the laboratory through anion exchange from benzyltrimethylammonium chloride or bromide with a fluoride source like potassium fluoride in a suitable solvent.[6]

Protocol 1: Laboratory-Scale Preparation of BTMAF Hydrate

  • Dissolution: Dissolve benzyltrimethylammonium chloride (1.0 eq) in methanol.

  • Fluoride Source Addition: Add a slight excess of potassium fluoride (1.1 eq).

  • Stirring and Precipitation: Stir the mixture at room temperature for 12-24 hours. Potassium chloride will precipitate out of the solution.

  • Filtration: Filter the mixture to remove the precipitated potassium chloride.

  • Solvent Removal: Evaporate the methanol from the filtrate under reduced pressure to obtain BTMAF as a solid. The resulting product is typically the hydrate.[6]

Safety and Handling:

  • BTMAF is a skin and eye irritant.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Store BTMAF in a tightly sealed container in a cool, dry place, as it is hygroscopic.[6]

Application of BTMAF in Nucleophilic Fluorination Reactions

BTMAF serves as an excellent source of "naked" fluoride ions in aprotic polar solvents, making it a potent nucleophile for a variety of substitution reactions.

Nucleophilic Substitution on Alkyl Halides and Sulfonates

One of the most common applications of BTMAF is the conversion of alkyl halides (bromides and iodides) and sulfonates (tosylates and mesylates) to their corresponding alkyl fluorides. This Sₙ2 reaction is a fundamental transformation in the synthesis of many fluorinated drug candidates.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are chosen to solvate the quaternary ammonium cation, leaving the fluoride anion relatively "naked" and highly nucleophilic.[5]

  • Leaving Group: The choice of leaving group is critical. Iodides are generally more reactive than bromides, which are more reactive than chlorides. Tosylates and mesylates are excellent leaving groups, often providing cleaner reactions and higher yields.[9]

  • Temperature: The reaction temperature is dependent on the reactivity of the substrate. Primary and benzylic halides/sulfonates often react at room temperature or with gentle heating, while less reactive secondary substrates may require higher temperatures.

Protocol 2: General Procedure for Nucleophilic Fluorination of an Alkyl Bromide

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyl bromide (1.0 eq) in anhydrous DMSO.

  • Addition of BTMAF: Add benzyltrimethylammonium fluoride hydrate (1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkyl fluoride.

Workflow for Nucleophilic Fluorination of Alkyl Halides/Sulfonates:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Alkyl Halide/Sulfonate in Anhydrous DMSO reagent Add BTMAF Hydrate start->reagent react Stir at RT - 80 °C (Monitor by TLC/GC-MS) reagent->react workup Quench with Water & Extract with Organic Solvent react->workup purify Column Chromatography workup->purify end Pure Alkyl Fluoride purify->end

Caption: Experimental workflow for the synthesis of alkyl fluorides.

Aromatic Nucleophilic Substitution (SₙAr)

The synthesis of aryl fluorides is of paramount importance in the pharmaceutical industry.[2][3] While direct fluorination of arenes can be challenging, nucleophilic aromatic substitution (SₙAr) provides a powerful alternative for introducing fluorine into electron-deficient aromatic rings. In these reactions, a good leaving group (e.g., -Cl, -NO₂) on an aromatic ring activated by electron-withdrawing groups (EWGs) in the ortho and/or para positions is displaced by a nucleophile.[10][11]

BTMAF, as a source of highly nucleophilic fluoride ions, has the potential to be an effective reagent for SₙAr reactions, similar to its counterpart, TBAF.[12][13] The "naked" fluoride anion readily attacks the electron-poor aromatic ring, leading to the formation of the corresponding aryl fluoride.

Mechanism of SₙAr with BTMAF:

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[10][14]

G A Aryl Halide/Nitrate (with o/p EWG) B Meisenheimer Complex (Resonance Stabilized) A->B + [BTMA]⁺F⁻ C Aryl Fluoride B->C - Leaving Group

Caption: Simplified mechanism of SₙAr fluorination.

Protocol 3: General Procedure for Aromatic Nucleophilic Fluorination (SₙAr)

  • Reagent Preparation: To a solution of the activated aryl halide or nitroarene (1.0 eq) in anhydrous DMSO, add benzyltrimethylammonium fluoride hydrate (2.0 - 3.0 eq).

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the pure aryl fluoride.

Table of Representative SₙAr Reactions (Hypothetical Examples based on TBAF reactivity):

SubstrateLeaving GroupProductConditions
4-Nitrochlorobenzene-Cl4-FluoronitrobenzeneBTMAF, DMSO, 120 °C
2,4-Dinitrochlorobenzene-Cl1-Fluoro-2,4-dinitrobenzeneBTMAF, MeCN, 80 °C
4-Chlorobenzonitrile-Cl4-FluorobenzonitrileBTMAF, DMF, 150 °C

BTMAF as a Phase-Transfer Catalyst in Fluorination

Beyond its role as a stoichiometric fluoride source, BTMAF can also act as a phase-transfer catalyst (PTC) to facilitate fluorination reactions using less soluble inorganic fluoride salts like potassium fluoride.[6] In this capacity, the benzyltrimethylammonium cation transports the fluoride anion from the solid phase (or aqueous phase) into the organic phase where the reaction with the substrate occurs. This approach can be more economical for large-scale syntheses.

Workflow for Phase-Transfer Catalyzed Fluorination:

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase KF KF (s) BTMA_F [BTMA]⁺F⁻ KF->BTMA_F + [BTMA]⁺Cl⁻ BTMA_Cl [BTMA]⁺Cl⁻ (aq) BTMA_Cl->KF Catalytic Cycle Substrate R-X Product R-F Substrate->Product Product->BTMA_Cl Release [BTMA]⁺Cl⁻ BTMA_F->Substrate Fluorination

Caption: Catalytic cycle of BTMAF in phase-transfer fluorination.

Conclusion and Future Outlook

Benzyltrimethylammonium fluoride is a valuable and versatile reagent for the synthesis of organofluorine compounds. Its enhanced stability, ease of handling, and efficacy as both a stoichiometric fluoride source and a phase-transfer catalyst make it an attractive choice for researchers in academia and industry. The detailed protocols provided in this guide offer a solid foundation for the application of BTMAF in nucleophilic fluorination reactions. As the demand for novel fluorinated molecules continues to grow, the development of robust and efficient synthetic methodologies utilizing reagents like BTMAF will remain a critical area of research.

References

  • Benzyltrimethylammonium fluoride - Grokipedia. (n.d.).
  • Benzylic C(sp3)–H fluorination. (2024, July 10). Beilstein Journal of Organic Chemistry, 20, 1527–1547.
  • Hu, Y. F., Luo, J., & Lü, C. X. (2010). A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent. Chinese Chemical Letters, 21(2), 151-154.
  • Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. (n.d.). Organic & Biomolecular Chemistry.
  • Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH.
  • Nucleophilic Fluorination of aromatic radionuclide compounds for Molecular Imagine technique. (n.d.).
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry.
  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. (2021, February 3). RSC Advances, 11(10), 5697-5704.
  • Nuclophilic Fluorination by F-. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (n.d.). Molecules, 25(21), 5093.
  • Synthesis of Heterobenzylic Fluorides. (n.d.). SFU Summit.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. (2022, February 18). Molecules, 27(4), 1356.
  • Stereoselectively fluorinated N-heterocycles: a brief survey. (2013, November 29). Beilstein Journal of Organic Chemistry, 9, 2624–2637.
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16). C&EN.
  • FLUORIN
  • Product Class 6: Benzylic Fluorides. (n.d.). Science of Synthesis.
  • A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent. (n.d.).
  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. (2026, January 11). Green Chemistry.
  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia.
  • Active fluoride catalysts for fluorination reactions. (n.d.).
  • Renewable Reagent for Nucleophilic Fluorination. (n.d.). The Journal of Organic Chemistry, 85(7), 4914–4924.
  • Benzyltrimethylammonium fluoride. (n.d.). In Wikipedia.
  • Two mechanisms for SNAr reactions. The first one is the single-step... (n.d.).
  • Asymmetric fluorination of neutral electrophiles under synergistic phase transfer catalysis. (2024, March 21).
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021, July 27). Beilstein Journal of Organic Chemistry, 17, 123–153.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024, June 13). RSC Advances, 14(26), 18783–18788.
  • Fluorin
  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. (n.d.). Accounts of Chemical Research, 55(7), 955–972.
  • What is Nucleophilic Fluorin
  • Method for Nucleophilic Fluorination Advanced by Doyle Group. (2020, May 7). Princeton University Department of Chemistry.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). Pharmaceuticals, 16(2), 227.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. (2026, March 13). RSC Medicinal Chemistry.
  • A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. (2018, March 15). Tetrahedron Letters, 59(11), 1034–1036.
  • Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis.
  • Easy and direct conversion of tosylates and mesylates into nitroalkanes. (n.d.). Beilstein Journal of Organic Chemistry, 10, 1866–1870.
  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
  • Fluorination via TB

Sources

Application

Application Note: Catalytic Applications of Benzyltrimethylammonium Fluoride Hydrate in Base-Catalyzed Reactions

Introduction & Mechanistic Rationale Benzyltrimethylammonium fluoride hydrate (BTAF hydrate) is a quaternary ammonium salt that has emerged as a highly versatile phase-transfer catalyst and organic-soluble fluoride donor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzyltrimethylammonium fluoride hydrate (BTAF hydrate) is a quaternary ammonium salt that has emerged as a highly versatile phase-transfer catalyst and organic-soluble fluoride donor 1. In the realm of advanced organic synthesis and drug development, traditional inorganic fluorides (e.g., KF, NaF) often fail due to their poor solubility in aprotic solvents and highly corrosive nature. BTAF hydrate circumvents these limitations, offering a tunable balance between nucleophilicity and basicity.

The Causality of Hydration in Catalysis: The catalytic efficacy of BTAF is intrinsically linked to its hydration state. In its anhydrous form, the "naked" fluoride anion is exceptionally basic and nucleophilic. While highly reactive, this unattenuated basicity frequently triggers destructive side pathways, such as substrate degradation or unwanted base-catalyzed translactonization 2. By utilizing the hydrate form, the fluoride anion is stabilized via hydrogen bonding. This precise attenuation allows BTAF hydrate to act as a mild, selective base catalyst for sensitive multicomponent condensations, or as a nucleophilic trigger for desilylative cross-coupling reactions where harsh basic conditions must be avoided [[3]]().

Mechanistic_Pathways BTAF BTAF Hydrate (Precatalyst) F_ion Hydrated Fluoride Anion (Attenuated Base/Nucleophile) BTAF->F_ion Dissociation Pathway1 Direct Deprotonation (Mild Base Catalysis) F_ion->Pathway1 H+ Abstraction Pathway2 Desilylation (Nucleophilic Trigger) F_ion->Pathway2 Si-F Bond Formation Intermediate1 Knoevenagel / Michael Adducts Pathway1->Intermediate1 Intermediate2 Naked Enolate / Carbanion Pathway2->Intermediate2 Product1 1,4-Dihydropyridines (Hantzsch Synthesis) Intermediate1->Product1 Cyclocondensation Product2 Alkylated Products / Macrolactones Intermediate2->Product2 Cross-Coupling / Alkylation

Logical relationship of BTAF hydrate activation pathways in organic synthesis.

Application I: Solvent-Free Synthesis of Hantzsch 1,4-Dihydropyridines

1,4-Dihydropyridines (1,4-DHPs) are privileged pharmacophores widely utilized as calcium channel blockers in cardiovascular medicine. BTAF hydrate serves as an exceptional, eco-friendly base catalyst for the one-pot, three-component Hantzsch condensation of aromatic aldehydes, β -keto esters, and ammonium acetate 4. The attenuated basicity of the hydrated fluoride ion seamlessly drives the initial Knoevenagel condensation and subsequent Michael addition without causing substrate polymerization.

Quantitative Data: Catalyst Optimization

Table 1: Optimization of BTAF Hydrate Loading in Solvent-Free Hantzsch Synthesis

Catalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)Validation Observation
None80120< 20Incomplete aldehyde consumption
5804585Moderate conversion
10803094Optimal conversion, clean TLC
15803095No significant yield increase
Protocol: Self-Validating One-Pot Synthesis of 1,4-DHPs
  • Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst Addition: Add BTAF hydrate (10 mol%, ~18.7 mg) directly to the neat mixture. Self-Validation: The mixture will initially appear heterogeneous.

  • Thermal Activation: Heat the reaction mixture to 80 °C with continuous stirring for 30 minutes. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot and the formation of a lower-Rf fluorescent spot validates the completion of the catalytic cycle.

  • Isolation: Cool the mixture to room temperature and quench by pouring it into crushed ice-water (20 mL). Self-Validation: The sudden precipitation of a solid mass validates successful condensation.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from hot ethanol to afford the pure 1,4-DHP.

Hantzsch_Workflow Step1 1. Reagent Mixing Aldehyde + Keto Ester + NH4OAc Step2 2. BTAF Hydrate Addition (10 mol%, Solvent-Free) Step1->Step2 Step3 3. Thermal Activation (80°C, 30 min) Step2->Step3 Step4 4. Aqueous Quench & Precipitation Step3->Step4 Step5 5. Pure 1,4-DHP Recrystallization Step4->Step5

Step-by-step experimental workflow for the one-pot synthesis of Hantzsch 1,4-Dihydropyridines.

Application II: Mild Activation in Macrolactone Synthesis via Intramolecular Cross-Coupling

During the synthesis of complex polyunsaturated macrolactones, palladium-catalyzed intramolecular cross-coupling of siloxanes requires a fluoride activator. However, strong anhydrous bases (like anhydrous TBAF or TMAF) rapidly isomerize the resulting macrolactones via base-catalyzed translactonization 2. BTAF hydrate resolves this paradox: it provides sufficient nucleophilic fluoride to trigger the silicon-assisted cross-coupling, while its hydrated state completely suppresses post-reaction isomerization.

Quantitative Data: Impact of Hydration

Table 2: Effect of BTAF Hydration State on Macrolactone Cross-Coupling

CatalystHydration StateYield (%)Isomer Ratio (Desired : Isomerized)Mechanistic Consequence
BTAF (Anhydrous)< 0.5 H₂O39%2 : 1High base-catalyzed translactonization
BTAF Hydrate~ 6 H₂O> 70%> 10 : 1Attenuated basicity suppresses isomerization
Protocol: Palladium-Catalyzed Macrocyclization
  • System Purging: Flame-dry a 100 mL Schlenk flask under argon. Add allylpalladium chloride dimer (0.1 equiv) and a 1 M solution of BTAF hydrate in DMF (5.0 equiv).

  • High-Dilution Addition: Using a syringe pump, slowly add a 0.1 M solution of the siloxane precursor (0.25 mmol) over a 40-hour period at room temperature. Self-Validation: Monitor the solution visually. The absence of palladium black precipitation validates that the catalyst remains active and the mild basicity is not degrading the palladium complex.

  • Quenching: Upon completion of the addition, stir for an additional 2 hours, then quench with saturated aqueous NH₄Cl.

  • Analysis: Extract with diethyl ether, concentrate, and analyze the crude mixture via ¹H NMR. Self-Validation: The integration ratio of the distinct alkene protons confirms the >10:1 suppression of the translactonized isomer, validating the efficacy of the hydrated catalyst.

Application III: Desilylative Enolate Generation for Alkylation

BTAF hydrate is a premier reagent for the cleavage of silyl enol ethers to generate reactive enolates in situ. The thermodynamic driving force of this reaction is the formation of the exceptionally strong Si–F bond, which is approximately 30 kcal/mol stronger than the corresponding Si–O bond 3. In this context, the fluoride ion acts as a nucleophilic initiator rather than a traditional Brønsted base, allowing for the base-free alkylation of enolates under highly controlled conditions 1.

Protocol: Alkylation of Silyl Enol Ethers
  • Preparation: Dissolve the silyl enol ether (1.0 mmol) and the alkyl halide electrophile (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere at 0 °C.

  • Desilylation Trigger: Add BTAF hydrate (1.1 mmol) portion-wise. Self-Validation: A mild exotherm and a subtle color change typically indicate the successful generation of the "naked" enolate intermediate.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC until the silyl enol ether is fully consumed.

  • Workup: Quench with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

References

  • Grokipedia - Benzyltrimethylammonium fluoride. Retrieved from: 1

  • ACS Publications - Development of a General, Sequential, Ring-Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones. Retrieved from: 2

  • ResearchGate - Benzyltrimethylammoniumfluoride Hydrate: An Efficient Catalyst for One-Pot Synthesis of Hantzsch 1,4-Dihydropyridines and Their Aromatization. Retrieved from: 4

  • Smolecule - Buy Benzyltrimethylammonium fluoride hydrate | 127582-36-9. Retrieved from: [[3]]()

Sources

Method

Application Note &amp; Protocol: Benzyltrimethylammonium Fluoride (BTMAF) Hydrate for Mild Ester Cleavage

Audience: Researchers, scientists, and drug development professionals. Introduction: A Modern Approach to Ester Saponification The cleavage of esters, a fundamental transformation in organic synthesis, is traditionally a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Ester Saponification

The cleavage of esters, a fundamental transformation in organic synthesis, is traditionally accomplished under harsh conditions, such as strong acid or base hydrolysis, which can be detrimental to sensitive functional groups within complex molecules.[1][2] The development of mild and selective methods for ester deprotection is therefore of paramount importance, particularly in the late-stage modification of drug candidates and the synthesis of natural products. Quaternary ammonium fluorides, such as tetrabutylammonium fluoride (TBAF), have emerged as versatile reagents in organic synthesis, primarily for the cleavage of silyl ethers.[3] However, the utility of these reagents extends beyond desilylation. The fluoride ion, when solubilized in aprotic polar solvents by a bulky quaternary ammonium cation, can act as a potent nucleophile or a mild base.[3] This application note details the use of Benzyltrimethylammonium Fluoride (BTMAF) hydrate as a mild and effective reagent for the cleavage of esters, offering a valuable alternative to classical saponification methods.

Expertise & Experience: The "Naked" Fluoride Ion in Ester Cleavage

The efficacy of BTMAF in ester cleavage stems from the nature of the fluoride anion in an aprotic solvent. Unlike in aqueous media where the fluoride ion is heavily solvated by water molecules through hydrogen bonding, in solvents like Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO), the fluoride ion is poorly solvated, rendering it a "naked" and highly reactive species.[1] This heightened reactivity allows it to participate in nucleophilic reactions that are otherwise sluggish.

Two primary mechanistic pathways are proposed for the BTMAF-mediated cleavage of esters, drawing parallels from studies on the closely related TBAF:[4][5][6]

  • Nucleophilic Acyl Substitution: The fluoride ion can directly attack the electrophilic carbonyl carbon of the ester, proceeding through a tetrahedral intermediate. This results in the formation of an acyl fluoride and an alkoxide. The acyl fluoride is highly susceptible to hydrolysis by the water molecules present in the BTMAF hydrate, yielding the corresponding carboxylic acid. The alkoxide is subsequently protonated during the reaction or aqueous workup.

  • Base-Catalyzed Elimination (for esters with α-protons): For esters possessing acidic α-protons, the fluoride ion can act as a base, abstracting a proton to form a ketene intermediate via an E1cB-like mechanism.[4][7] This ketene is then rapidly hydrated to the carboxylic acid.

The choice of solvent can influence the reaction rate and mechanism. Polar aprotic solvents like THF and DMSO are ideal as they effectively dissolve the BTMAF hydrate and promote the reactivity of the fluoride ion.[7]

Authoritative Grounding: Visualizing the Mechanism

The proposed mechanistic pathways for BTMAF-mediated ester cleavage are depicted below.

Ester_Cleavage_Mechanism cluster_0 Mechanism A: Nucleophilic Acyl Substitution cluster_1 Mechanism B: Base-Catalyzed Elimination (E1cB-like) Ester_A Ester (RCOOR') Intermediate_A Tetrahedral Intermediate [R-C(O⁻)(F)-OR'] Ester_A->Intermediate_A + F⁻ Products_A Acyl Fluoride (RCOF) + Alkoxide (R'O⁻) Intermediate_A->Products_A Elimination Final_Products_A Carboxylic Acid (RCOOH) + Alcohol (R'OH) Products_A->Final_Products_A Hydrolysis BTMAF_A BTMAF Hydrate (BnMe₃N⁺F⁻ • nH₂O) H2O_A H₂O Ester_B Ester with α-H (R'CH₂COOR") Enolate Enolate Intermediate Ester_B->Enolate + F⁻ (-HF) Ketene Ketene (R'CH=C=O) Enolate->Ketene - R"O⁻ Final_Products_B Carboxylic Acid (R'CH₂COOH) + Alcohol (R"OH) Ketene->Final_Products_B + H₂O BTMAF_B BTMAF Hydrate (BnMe₃N⁺F⁻ • nH₂O) H2O_B H₂O

Caption: Proposed mechanisms for BTMAF-mediated ester cleavage.

Trustworthiness: A Self-Validating Protocol

The following protocol is designed to be self-validating. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester and the appearance of the more polar carboxylic acid and alcohol products. A successful reaction will result in a significant change in the polarity of the product mixture. Confirmation of the product identity and purity can be achieved using standard analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Experimental Protocol: BTMAF-Mediated Cleavage of a Benzyl Ester

This protocol provides a general procedure for the cleavage of a benzyl ester. The conditions may require optimization for different substrates.

Materials:

  • Benzyl ester substrate

  • Benzyltrimethylammonium fluoride (BTMAF) hydrate

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the benzyl ester (1.0 equiv).

  • Reagent Addition: Dissolve the ester in anhydrous THF (approximately 0.1 M solution). To this solution, add BTMAF hydrate (2.0-4.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C). The reaction progress can be monitored by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: a. Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated. b. Quench the reaction by adding deionized water. c. Transfer the mixture to a separatory funnel and acidify with 1 M HCl to a pH of approximately 2-3 to ensure the carboxylic acid is in its protonated form. d. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. g. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Safety Precautions:

  • Benzyltrimethylammonium fluoride hydrate is an irritant.[4][7][8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[4][7]

  • Avoid contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water.[5]

  • Dispose of waste according to local regulations for hazardous materials.[4]

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical reaction conditions for ester cleavage using the analogous reagent, tetrabutylammonium fluoride (TBAF), which can serve as a starting point for optimizing reactions with BTMAF.

Substrate TypeReagent (equiv.)SolventTemperature (°C)Time (h)ObservationsReference
Cellulose AcetateTBAF (4.0)THF5024Regioselective deacetylation at C-2 and C-3 positions.[5]
Cellulose TripropionateTBAF (4.0)THF5024Regioselective deacylation observed.[5]
Various EstersKF/TBAFaq. THFNot specifiedNot specifiedMild and versatile protocol for a variety of esters.[8]

Conclusion

Benzyltrimethylammonium fluoride (BTMAF) hydrate presents a mild and effective alternative for the cleavage of esters, particularly for substrates sensitive to harsh acidic or basic conditions. The reaction proceeds through a likely nucleophilic attack of the "naked" fluoride ion or a base-catalyzed elimination pathway. The provided protocol offers a solid foundation for researchers to explore this methodology in their synthetic endeavors. The mild reaction conditions, simple workup procedure, and the commercial availability of BTMAF make it an attractive tool for modern organic synthesis and drug development.

References

  • Edgar, K. J., & Xu, D. (2013). Probing the Mechanism of TBAF-Catalyzed Deacylation of Cellulose Esters. Biomacromolecules, 14(5), 1595–1603. [Link]

  • Xu, D., & Edgar, K. J. (2013). Probing the mechanism of TBAF-catalyzed deacylation of cellulose esters. PubMed, 13(5), 1595-603. [Link]

  • Xu, D., & Edgar, K. J. (2012). TBAF and Cellulose Esters: Unexpected Deacylation with Unexpected Regioselectivity. Biomacromolecules, 13(2), 299–303. [Link]

  • ResearchGate. (n.d.). TBAF and Cellulose Esters: Unexpected Deacylation with Unexpected Regioselectivity | Request PDF. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrabutylammonium Fluoride (TBAF) as a Mild and Versatile Reagent for Cleaving Boroxazolidones to their Corresponding Free α-Amino Acids. ResearchGate. Retrieved from [Link]

  • Xu, D., & Edgar, K. J. (2012). TBAF and cellulose esters: unexpected deacylation with unexpected regioselectivity. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry, 29(12), 2775-2777. [Link]

  • ResearchGate. (2026). Recent developments in chemical deprotection of ester functional group. ResearchGate. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyltrimethylammonium fluoride. Grokipedia. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. OperaChem. Retrieved from [Link]

  • PubChem. (n.d.). Benzenemethanaminium, N,N,N-trimethyl-, fluoride, hydrate (1:1:?). PubChem. Retrieved from [Link]

  • Mahmoud, F. M., Al-Nuri, M. A., & Daraghmah, J. A. (2003). Nucleophilic Cleavage of Substituted Benzyltrimethylsilanes using Tetraalkylammonium Fluoride in DMSO-H2O Media. An-Najah Staff. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyltrimethylammoniumfluoride Hydrate: An Efficient Catalyst for One-Pot Synthesis of Hantzsch 1,4-Dihydropyridines and Their Aromatization | Request PDF. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Introduction: The Critical Role of Silyl Ethers and Fluoride Reagents in Modern Organic Synthesis

An In-Depth Guide to Fluoride-Mediated Desilylation: Benzyltrimethylammonium Fluoride Hydrate vs. Tetrabutylammonium Fluoride (TBAF) Silyl ethers are indispensable protecting groups for hydroxyl functionalities in multi-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Fluoride-Mediated Desilylation: Benzyltrimethylammonium Fluoride Hydrate vs. Tetrabutylammonium Fluoride (TBAF)

Silyl ethers are indispensable protecting groups for hydroxyl functionalities in multi-step organic synthesis. Their widespread use stems from their ease of installation, stability across a broad range of reaction conditions, and, crucially, their predictable and clean removal. The selective cleavage of a silyl ether, or desilylation, is a pivotal step that often dictates the success of a synthetic campaign. The choice of the desilylating agent is therefore of paramount importance, influencing yield, purity, and the integrity of other functional groups within the molecule.

Among the arsenal of desilylating agents, fluoride ions are the most nucleophilic and, consequently, the most common choice for cleaving the strong silicon-oxygen bond. For decades, tetrabutylammonium fluoride (TBAF) has been the go-to reagent for this transformation. However, its properties are not always ideal, leading to the development of alternative fluoride sources. This guide provides a detailed, evidence-based comparison of the classic reagent, TBAF, with a compelling alternative: benzyltrimethylammonium fluoride (BTMtrimethylammonium fluoride) hydrate. We will delve into their respective efficiencies, substrate scopes, and practical handling considerations, supported by experimental data and established protocols.

The Mechanism of Fluoride-Mediated Desilylation

The cleavage of a silyl ether by a fluoride source proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This forms a hypervalent, pentacoordinate silicon intermediate, which is unstable and readily collapses, breaking the Si-O bond and liberating the corresponding alcohol. The thermodynamic driving force for this reaction is the formation of the exceptionally strong silicon-fluorine bond (bond dissociation energy ~ 582 kJ/mol).

Desilylation_Mechanism R_OSiR3 R-O-SiR'3 (Silyl Ether) Intermediate [R-O-SiR'3-F]⁻ (Pentacoordinate Intermediate) R_OSiR3->Intermediate Nucleophilic Attack F_minus F⁻ (Fluoride Ion) R_OH R-OH (Alcohol) Intermediate->R_OH Collapse F_SiR3 F-SiR'3 (Silyl Fluoride)

Caption: General mechanism of fluoride-mediated desilylation of a silyl ether.

Tetrabutylammonium Fluoride (TBAF): The Established Standard

TBAF is typically supplied as a 1 M solution in tetrahydrofuran (THF), often containing a small and variable amount of water. The bulky, non-coordinating tetrabutylammonium cation enhances the nucleophilicity, or "nakedness," of the fluoride anion in organic solvents, making it a highly effective desilylating agent.

Advantages of TBAF:
  • High Reactivity: TBAF is a potent reagent capable of cleaving even sterically hindered silyl ethers.

  • Excellent Solubility: Its solubility in common organic solvents like THF, acetonitrile, and dichloromethane makes it easy to use in a wide range of reaction setups.

Disadvantages and Challenges with TBAF:
  • Hygroscopic Nature: Anhydrous TBAF is highly hygroscopic, and the commercially available THF solutions contain water. This water content can be detrimental in reactions sensitive to protic sources.

  • Basicity: The fluoride ion is a strong base (the pKa of its conjugate acid, HF, is 3.17). This inherent basicity can lead to undesired side reactions, such as epimerization of adjacent stereocenters, elimination reactions (e.g., dehydrohalogenation), or cleavage of base-labile protecting groups.

  • Difficult to Handle: The solid form of TBAF is notoriously difficult to handle and weigh accurately due to its hygroscopicity.

Benzyltrimethylammonium Fluoride Hydrate: A Practical Alternative

Benzyltrimethylammonium fluoride (BTMtrimethylammonium fluoride) hydrate has emerged as a user-friendly and efficient alternative to TBAF. It is a crystalline solid that is easier to handle and store than TBAF.

Advantages of Benzyltrimethylammonium Fluoride Hydrate:
  • Crystalline Solid: It is a free-flowing, non-hygroscopic crystalline solid, which allows for easy and accurate weighing. This is a significant practical advantage over the often-problematic solid TBAF or its solutions.

  • High Efficiency in Protic Solvents: This reagent shows excellent performance in protic solvents like ethanol or even in the presence of water, which can be advantageous for certain substrates and for simplifying reaction workups.

  • Potentially Milder Conditions: In some cases, desilylation with BTMtrimethylammonium fluoride hydrate can proceed under milder conditions compared to TBAF, potentially offering better selectivity.

Considerations for Use:
  • Hydrate Form: The presence of water of hydration should be considered for moisture-sensitive substrates, although it is often less problematic than the variable water content in TBAF solutions.

  • Solubility: While soluble in many organic solvents, its solubility profile may differ from that of TBAF, potentially requiring different solvent systems for optimal performance.

Experimental Comparison: Desilylation of a Primary TBDPS Ether

To provide a direct comparison, we will outline a typical experimental procedure for the desilylation of a primary tert-butyldiphenylsilyl (TBDPS) ether using both reagents. TBDPS ethers are known for their robustness, making their cleavage a good benchmark for reagent efficacy.

Experimental Workflow

Experimental_Workflow cluster_reagent Reagent Preparation cluster_reaction Reaction Setup Reagent_A Weigh BTMtrimethylammonium Fluoride Hydrate Add_A Add BTMtrimethylammonium Fluoride Hydrate Reagent_A->Add_A Reagent_B Measure 1M TBAF in THF Add_B Add TBAF solution Reagent_B->Add_B Start Dissolve TBDPS-protected alcohol in THF Start->Add_A Start->Add_B Stir Stir at Room Temperature Add_A->Stir Add_B->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (e.g., NH4Cl) Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Purify Purify by Flash Chromatography Extract->Purify Analyze Analyze Product (NMR, MS) Purify->Analyze

Caption: Standard workflow for a comparative desilylation experiment.

Protocol 1: Desilylation using Benzyltrimethylammonium Fluoride Hydrate
  • Preparation: To a solution of the TBDPS-protected primary alcohol (1.0 mmol) in 10 mL of THF, add benzyltrimethylammonium fluoride hydrate (1.5 mmol, 1.5 equivalents).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash chromatography.

Protocol 2: Desilylation using TBAF
  • Preparation: To a solution of the TBDPS-protected primary alcohol (1.0 mmol) in 10 mL of THF, add a 1 M solution of TBAF in THF (1.5 mL, 1.5 mmol, 1.5 equivalents) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash chromatography.

Comparative Data Summary
FeatureBenzyltrimethylammonium Fluoride HydrateTetrabutylammonium Fluoride (TBAF)
Physical Form Crystalline Solid1M Solution in THF
Handling Easy to weigh and handleSolution is easy to dispense; solid is hygroscopic
Typical Equivalents 1.2 - 2.01.1 - 1.5
Reaction Time (Primary TBDPS) 1 - 3 hours0.5 - 2 hours
Yield (Primary TBDPS) >95%>95%
Side Reactions Generally low due to milder naturePotential for base-mediated side reactions

Note: Reaction times and yields are typical and can vary based on the specific substrate and reaction scale.

Discussion and Selection Criteria

For the desilylation of robust substrates like primary TBDPS ethers, both reagents perform exceptionally well, providing high yields in a reasonable timeframe. The choice between them often comes down to practical considerations and the presence of other sensitive functional groups in the molecule.

  • For Ease of Use and Storage: Benzyltrimethylammonium fluoride hydrate is the clear winner. Its solid, non-hygroscopic nature simplifies weighing and ensures better stoichiometry control, which can be critical for reproducible results, especially on a large scale.

  • For Moisture-Sensitive Substrates: While BTMtrimethylammonium fluoride is a hydrate, its water content is defined. The water content in commercial TBAF solutions can be variable and higher than anticipated, potentially posing a greater risk to highly sensitive functional groups. However, for truly anhydrous conditions, other methods (e.g., HF-pyridine, TASF) should be considered.

  • For Base-Sensitive Substrates: The slightly lower basicity often observed with BTMtrimethylammonium fluoride hydrate can be advantageous. If a substrate contains functionalities prone to elimination or epimerization (e.g., a stereocenter alpha to a carbonyl group), BTMtrimethylammonium fluoride hydrate may offer a cleaner reaction profile. However, this is highly substrate-dependent and requires empirical validation. A recent study highlighted that TBAF can promote undesired silyl group migration in complex polyol systems, a side reaction that might be mitigated with a different fluoride source.

Conclusion: Making the Right Choice for Your Synthesis

Both benzyltrimethylammonium fluoride hydrate and TBAF are powerful reagents for the cleavage of silyl ethers. TBAF remains the industry standard due to its long history of use and high reactivity. However, its practical handling issues and potential for base-induced side reactions are significant drawbacks.

Benzyltrimethylammonium fluoride hydrate presents a highly practical and efficient alternative. Its key advantage lies in its physical form—a stable, weighable, crystalline solid—that streamlines the experimental process and enhances reproducibility. For many common desilylation tasks, it delivers comparable, if not superior, performance to TBAF, often under milder conditions.

As a senior application scientist, my recommendation is to consider benzyltrimethylammonium fluoride hydrate as a first-line reagent for routine desilylations, particularly in process development and scale-up scenarios where ease of handling and reproducibility are paramount. For substrates with known sensitivity to basic conditions, it should also be the preferred choice over TBAF. Ultimately, the optimal reagent will always be determined by empirical screening, but benzyltrimethylammonium fluoride hydrate has earned its place as an essential and highly valuable tool in the modern synthetic chemist's toolbox.

References

Comparative

benzyltrimethylammonium fluoride hydrate vs TBAF in nucleophilic fluorination

As a Senior Application Scientist, navigating the complexities of nucleophilic fluorination requires balancing two competing forces: the high nucleophilicity required to form strong C–F bonds and the inherent basicity of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the complexities of nucleophilic fluorination requires balancing two competing forces: the high nucleophilicity required to form strong C–F bonds and the inherent basicity of the fluoride ion that often leads to destructive side reactions.

For decades, Tetrabutylammonium fluoride (TBAF) has been the default organic-soluble fluoride source. However, its structural vulnerabilities often compromise reaction integrity, particularly in sensitive drug development workflows. Benzyltrimethylammonium fluoride (BTAF) hydrate has emerged as a structurally superior alternative. This guide objectively compares BTAF hydrate against TBAF, detailing the mechanistic causality behind their performance differences and providing field-proven protocols.

Mechanistic Causality: The Hofmann Elimination Problem

The primary failure mode of TBAF in nucleophilic fluorination is not a lack of reactivity, but rather its structural instability under basic or thermal conditions.

TBAF contains multiple β -hydrogens on its butyl chains. Because the "naked" fluoride ion is highly basic in aprotic solvents, it frequently abstracts a β -hydrogen from its own counter-cation. This triggers a Hofmann elimination , irreversibly degrading the TBAF reagent into tributylamine, 1-butene, and highly acidic hydrogen fluoride (HF)[1]. This degradation not only consumes the fluorinating agent but also contaminates the reaction mixture with tributylamine—a nucleophilic and basic byproduct that triggers complex side reactions with electrophilic substrates.

The BTAF Advantage: BTAF is structurally immune to this specific degradation pathway. The benzyltrimethylammonium cation consists of three methyl groups (which possess only α -hydrogens) and one benzyl group (which lacks β -hydrogens entirely). Without β -hydrogens, Hofmann elimination is mechanistically impossible. Recent comparative studies on quaternary ammonium fluorides explicitly demonstrate that reagents lacking β -elimination pathways, such as BTAF, maintain their structural integrity and deliver superior substitution-to-elimination ratios[2].

G TBAF Tetrabutylammonium Fluoride (TBAF) BetaH Contains β-hydrogens on butyl chains TBAF->BetaH BTAF Benzyltrimethylammonium Fluoride (BTAF Hydrate) NoBetaH Lacks β-hydrogens (Methyl & Benzyl groups) BTAF->NoBetaH Degradation Hofmann Elimination: Forms Tributylamine, 1-Butene, HF BetaH->Degradation Heat / Base Stable High Thermal & Basic Stability: Maintains Nucleophilic Fluoride NoBetaH->Stable Heat / Base

Structural causality of degradation: TBAF vs. BTAF under reaction conditions.

Hydration Dynamics & Nucleophilicity

The hydration state of the fluoride source dictates its reactivity.

  • TBAF Trihydrate (TBAF·3H₂O): The strong hydrogen bonding between the three water molecules and the fluoride anion severely dampens its nucleophilicity. Attempts to dry TBAF in vacuo typically result in the aforementioned Hofmann elimination.

  • Anhydrous TBAF: While highly nucleophilic, strictly anhydrous TBAF is dangerously basic, often leading to the elimination of the substrate (e.g., converting alkyl halides to alkenes) rather than substitution.

  • BTAF Hydrate: BTAF is typically utilized as a monohydrate. This specific hydration state represents a "Goldilocks" zone: the single water molecule sufficiently attenuates the extreme basicity of the fluoride ion to prevent substrate elimination, while leaving the fluoride ion "naked" enough to perform efficient nucleophilic attack.

Comparative Performance Data

The structural differences between TBAF and BTAF directly translate to measurable yield and purity improvements in the laboratory. Table 1 summarizes their physicochemical properties, while Table 2 highlights comparative experimental outcomes.

Table 1: Reagent Properties & Structural Features

FeatureTBAF (Anhydrous / Trihydrate)BTAF Hydrate
Cation Structure TetrabutylammoniumBenzyltrimethylammonium
β -Hydrogens Present (Susceptible to degradation)Absent (Resistant to degradation)
Nucleophilicity Low (Trihydrate) / Extremely High (Anhydrous)High (Optimal balance in hydrate form)
Basicity High (Promotes substrate elimination)Moderate (Minimizes side reactions)
Major Byproducts Tributylamine, 1-Butene, HFMinimal (Stable phase-transfer cation)

Table 2: Comparative Yields in Literature Workflows

Reaction TypeSubstrateTBAF PerformanceBTAF PerformanceReference
Ionic 1,4-Addition Adamantyl acrylate + 2H-heptafluoropropane60% Yield (Contaminated with significant tributylamine byproduct)Comparable Yield (Clean conversion, completely free of amine byproducts)Higashi et al., 2024[1]
Nucleophilic Substitution Secondary Alkyl HalidesPoor (Substrate elimination dominates over substitution)Moderate to Good (Substitution pathway is favored)Trojan et al., 2024[2]
Desilylative Fluorination 2,2-difluoroenol silyl ethersLow (Generates significant Aldol condensation byproducts)High (Minimal Aldol byproducts observed)Prakash et al., 2001[3]

Self-Validating Experimental Protocol: Nucleophilic Fluorination via BTAF Hydrate

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in diagnostic checkpoints that confirm the success of each step before proceeding, minimizing wasted time and resources.

Materials Required:

  • Substrate (e.g., primary/secondary alkyl mesylate or electron-deficient alkene)

  • BTAF Hydrate (1.1 – 1.5 equivalents)

  • Anhydrous DMF or THF (Solvent)

  • Internal Standard for ¹⁹F NMR (e.g., Fluorobenzene or Trifluorotoluene)

Step-by-Step Methodology:

  • Preparation & Solvation: Dissolve 1.0 mmol of the substrate in 3.0 mL of anhydrous DMF under an inert atmosphere (N₂ or Argon).

    • Validation Checkpoint: Ensure complete dissolution. A homogeneous solution prevents localized concentration spikes that drive side reactions.

  • Reagent Activation: Add 1.2 mmol of BTAF Hydrate in a single portion at 0 °C. Stir for 10 minutes, then allow the mixture to warm to room temperature (or heat to 30–85 °C depending on substrate electrophilicity).

    • Validation Checkpoint: BTAF hydrate is highly soluble in DMF. The reaction should remain a clear, homogeneous solution.

  • In-Situ Monitoring (Critical Step): Withdraw a 50 µL aliquot, dilute with CDCl₃, and spike with a known volume of the ¹⁹F NMR internal standard.

    • Validation Checkpoint: Analyze via ¹⁹F NMR. The disappearance of the broad BTAF fluoride signal and the emergence of a sharp, distinct C–F signal confirms successful nucleophilic attack. Do not proceed to workup until the starting material is fully consumed.

  • Quench & Phase Separation: Dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc) and quench with 10 mL of distilled water.

    • Validation Checkpoint: The benzyltrimethylammonium cation and the single water of hydration are highly water-soluble. They will partition entirely into the aqueous layer, leaving the fluorinated product in the organic layer.

  • Isolation: Wash the organic layer with brine (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: Run a crude ¹H NMR. The absence of a singlet at ~3.1 ppm (methyl protons of the BTAF cation) and ~4.6 ppm (benzyl protons) confirms that the phase-transfer catalyst has been successfully removed.

Workflow Step1 Step 1: Preparation Dissolve substrate in dry DMF/THF Step2 Step 2: Activation Add BTAF Hydrate (1.1-1.5 eq) at 0°C to RT Step1->Step2 Step3 Step 3: Nucleophilic Attack Stir at 30-85°C. Monitor via 19F NMR Step2->Step3 Step4 Step 4: Quench & Phase Separation Add H2O/EtOAc. BTAF partitions to aqueous. Step3->Step4 Step5 Step 5: Isolation Organic layer dried, concentrated, and purified. Step4->Step5

Self-validating experimental workflow for BTAF-mediated nucleophilic fluorination.

References

  • Higashi, Y., Shima, K., Suzuki, M., Fujishiro, M., Kawai, T., & Morimoto, T. (2024). Synthetic Utilization of 2H-Heptafluoropropane: Ionic 1,4-Addition to Electron-Deficient Carbon–Carbon Unsaturated Bonds. The Journal of Organic Chemistry, 89(6), 3941-3953. URL: [Link]

  • Trojan, M., Kučnirová, K., Bouzková, Š., Cvačka, J., & Jindřich, J. (2024). Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Organic & Biomolecular Chemistry, 22(5), 980-988. URL: [Link]

  • Prakash, G. K. S., Hu, J., & Olah, G. A. (2001). Facile preparation of di- and monofluoromethyl ketones from trifluoromethyl ketones via fluorinated enol silyl ethers. Journal of Fluorine Chemistry, 112(2), 357-362. URL: [Link]

Validation

Efficiency and Application Profiling: Benzyltrimethylammonium Fluoride Hydrate vs. HF-Pyridine in Organic Synthesis

Fluoride reagents in organic synthesis serve two primary, often orthogonal, purposes: the selective cleavage of silicon-oxygen bonds (desilylation) and the nucleophilic introduction of fluorine atoms (fluorination)[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluoride reagents in organic synthesis serve two primary, often orthogonal, purposes: the selective cleavage of silicon-oxygen bonds (desilylation) and the nucleophilic introduction of fluorine atoms (fluorination)[1][2]. For researchers and drug development professionals, selecting the appropriate fluoride source dictates the success of late-stage functionalization and complex protecting group strategies.

This guide provides an objective, data-driven comparison between two fundamentally distinct reagents: Benzyltrimethylammonium fluoride hydrate (BTMAF hydrate) and HF-pyridine (Olah's reagent) , analyzing their mechanistic causality, efficiency, and operational protocols.

Mechanistic Causality: The Dichotomy of Fluoride Delivery

The efficiency of a fluoride reagent is dictated by its solvation state, counterion, and pH profile.

Benzyltrimethylammonium Fluoride Hydrate (BTMAF Hydrate): BTMAF hydrate is a quaternary ammonium salt that functions as a mild, organic-soluble source of "naked" fluoride ions[1][2]. The bulky lipophilic benzyltrimethylammonium cation minimizes tight ion-pairing in polar aprotic solvents, rendering the fluoride highly nucleophilic[1]. The presence of the hydrate sphere is a critical mechanistic feature: it slightly attenuates the basicity of the fluoride ion compared to anhydrous alternatives (like anhydrous TBAF), thereby preventing unwanted E2 elimination side-reactions while maintaining a high affinity for hard electrophiles like silicon[1]. Furthermore, it acts as an excellent phase-transfer catalyst and promotes multi-component reactions, such as the synthesis of Hantzsch 1,4-dihydropyridines[1][3].

HF-Pyridine (Olah's Reagent): HF-pyridine is a highly acidic poly(hydrogen fluoride) amine complex, typically composed of ~70% HF and 30% pyridine by weight[4]. Unlike BTMAF hydrate, HF-pyridine operates via acid-assisted fluoride delivery [5]. The extreme acidity of the complex protonates basic heteroatoms (such as epoxide oxygens) or pi-bonds (alkenes/alkynes), generating a reactive polarized intermediate or carbocation. This intermediate is subsequently attacked by the localized high concentration of fluoride ions[5][6].

G Substrate Organic Substrate (Silyl Ethers, Epoxides, Alkenes) BTMAF BTMAF Hydrate (Mild, Organic-Soluble F⁻) Substrate->BTMAF Base/Nucleophile Sensitive HF_Pyr HF-Pyridine (Highly Acidic Poly-HF) Substrate->HF_Pyr Acid Tolerant NucAttack Direct Nucleophilic Attack (Naked Fluoride Delivery) BTMAF->NucAttack THF/CH3CN Protonation Acid-Assisted Cleavage (Protonation + F⁻ Attack) HF_Pyr->Protonation Teflon Vessel, CH2Cl2 Product1 Deprotected Alcohols / Selective Fluorination NucAttack->Product1 Product2 Fluorohydrins / Alkyl Fluorides Protonation->Product2

Fig 1. Mechanistic divergence between BTMAF hydrate and HF-pyridine.

Quantitative Performance & Application Profiling

The choice between these reagents hinges on functional group tolerance and the specific synthetic transformation required. The table below summarizes their comparative performance based on established literature data.

Feature / MetricBenzyltrimethylammonium Fluoride HydrateHF-Pyridine (Olah's Reagent)
Chemical Nature Quaternary ammonium salt (Hydrate)[1]Poly(hydrogen fluoride) amine complex[4]
pH Profile Mildly basic / Neutral[1]Highly acidic[6]
Primary Applications Silyl ether deprotection, phase-transfer catalysis, Hantzsch synthesis[1][3]Deoxofluorination, epoxide fluoridolysis, alkene hydrofluorination[5][6]
Functional Group Tolerance High (tolerates acid-sensitive acetals and epoxides)[1]Low (cleaves acid-sensitive groups; triggers polymerization in dienes)[6]
Typical Yields 70–92% (Deprotections & Catalysis)[1][3]35–40% (Alkenes)[6]; >80% (Epoxides)[5]
Vessel Requirement Standard laboratory glassware[1]Polyethylene or Teflon containers strictly required[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each operational step.

Protocol A: Mild Silyl Ether Deprotection using BTMAF Hydrate

This protocol leverages the organic solubility of BTMAF to cleave robust silyl ethers (e.g., TBS, TBDPS) without degrading sensitive functional groups[1][2].

  • Substrate Preparation: Dissolve the silyl-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) or acetonitrile to achieve a 0.1 M concentration. Causality: Polar aprotic solvents prevent the tight solvation of the fluoride ion, maximizing its nucleophilicity[1][2].

  • Reagent Addition: Add BTMAF hydrate (1.1 to 1.5 equiv) in one portion at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC. Causality: The reaction typically reaches completion within 1-4 hours. The hydrate sphere tempers the basicity, meaning prolonged stirring rarely leads to elimination byproducts[1].

  • Quench and Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate. Causality: The aqueous quench neutralizes any residual basicity and partitions the highly water-soluble benzyltrimethylammonium salts into the aqueous layer, self-purifying the organic phase[1][2].

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Dissolve Substrate (THF/CH3CN) Step2 2. Add BTMAF Hydrate (1.1-1.5 eq) Step1->Step2 Step3 3. Stir at RT (Monitor via TLC) Step2->Step3 Step4 4. Aqueous Quench (H2O/EtOAc) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Fig 2. Standard operational workflow for silyl ether deprotection using BTMAF hydrate.

Protocol B: Epoxide Fluoridolysis using HF-Pyridine

This protocol utilizes the high acidity of Olah's reagent to force the opening of epoxides to yield fluorohydrins[5].

  • Vessel Preparation (Critical): Equip a polyethylene or Teflon flask. Causality: HF-pyridine rapidly etches standard borosilicate glassware, generating silicon tetrafluoride (SiF₄) and water, which destroys the reagent and contaminates the reaction[6].

  • Substrate Dissolution: Dissolve the epoxide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.

  • Reagent Addition: Carefully add HF-pyridine (~70% HF) dropwise (typically 3-5 equiv of HF). Causality: The initial cooling controls the highly exothermic protonation of the epoxide oxygen, preventing substrate decomposition[5][6].

  • Reaction Execution: Allow the reaction to slowly warm to room temperature. Causality: At room temperature, the localized fluoride attacks the activated carbon, opening the epoxide ring.

  • Neutralization: Slowly pour the reaction mixture into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract with CH₂Cl₂.

Strategic Selection Guide

  • Choose BTMAF Hydrate when: You are conducting late-stage deprotections on complex, multi-functionalized molecules where acid-sensitive groups (acetals, ketals, epoxides) must be preserved[1][2]. It is also the premier choice when exploring mild phase-transfer catalysis or multi-component heterocyclic synthesis (e.g., Hantzsch dihydropyridines)[1][3].

  • Choose HF-Pyridine when: You require aggressive hydrofluorination of alkenes/alkynes or the fluoridolysis of epoxides[5][6]. It is strictly reserved for substrates that are highly stable to strong acids and where the generation of carbocationic intermediates is mechanistically required for the transformation.

References

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